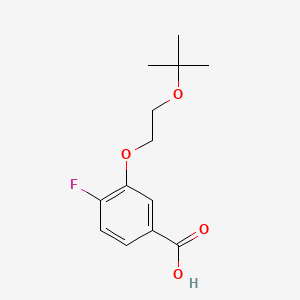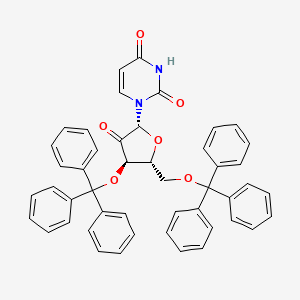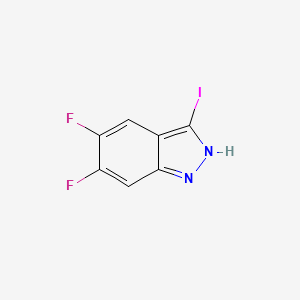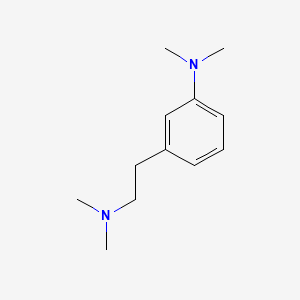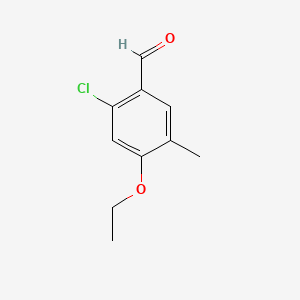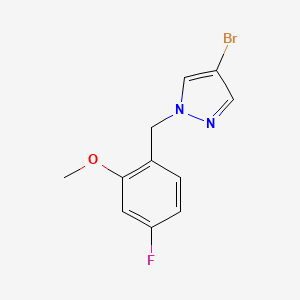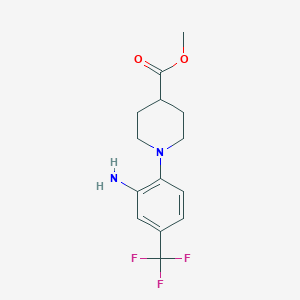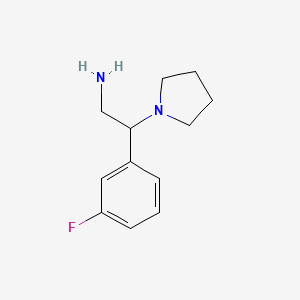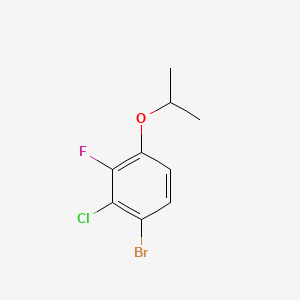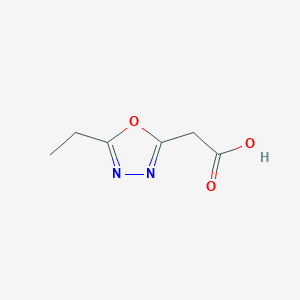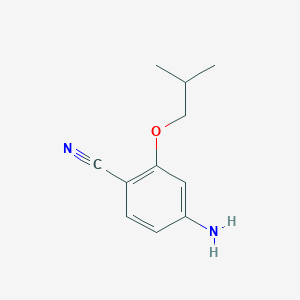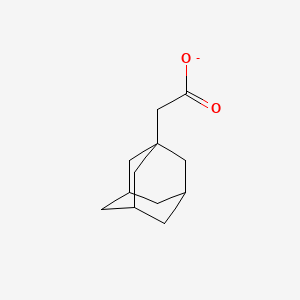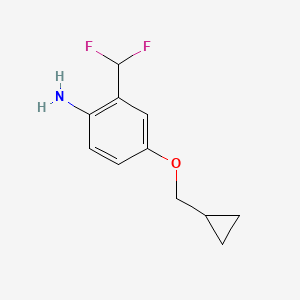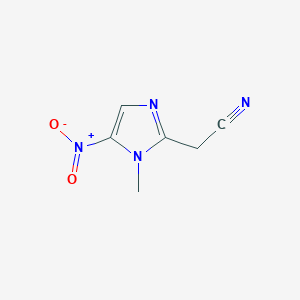
2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile is a chemical compound with the molecular formula C6H6N4O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile typically involves the nitration of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the imidazole ring . The resulting 5-nitro-1-methylimidazole is then reacted with acetonitrile under specific conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(1-Methyl-5-aminoimidazol-2-yl)acetonitrile.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile involves its interaction with biological molecules. The nitro group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.
Tinidazole: Used for similar applications in treating infections.
Ornidazole: Known for its antiparasitic activity.
Uniqueness
2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile is unique due to its specific structural features, such as the presence of both a nitro group and a nitrile group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H6N4O2 |
|---|---|
Peso molecular |
166.14 g/mol |
Nombre IUPAC |
2-(1-methyl-5-nitroimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C6H6N4O2/c1-9-5(2-3-7)8-4-6(9)10(11)12/h4H,2H2,1H3 |
Clave InChI |
LLXSJOQZWRZOSI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1CC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


